3,8-Dimethyl-5,6-dihydroquinoline
Overview
Description
3,8-Dimethyl-5,6-dihydroquinoline is a nitrogen-containing heterocyclic compound It is a derivative of quinoline, characterized by the presence of two methyl groups at the 3rd and 8th positions and a partially saturated ring at the 5th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-5,6-dihydroquinoline can be achieved through several methods. One common approach involves the reaction of α,α-dicyanoolefins with acetylenic esters in the presence of a base such as triethylamine. This one-pot reaction creates three new carbon-carbon bonds and one carbon-nitrogen bond, leading to the formation of the desired dihydroquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethyl-5,6-dihydroquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinoline to its corresponding quinoline derivative.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3,8-Dimethyl-5,6-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the manufacture of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-5,6-dihydroquinoline involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the methyl groups and the partially saturated ring.
2-Methylquinoline: A derivative with a single methyl group at the 2nd position.
5,6,7,8-Tetrahydroquinoline: A fully saturated derivative of quinoline.
Uniqueness: 3,8-Dimethyl-5,6-dihydroquinoline is unique due to its specific substitution pattern and partial saturation, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,8-dimethyl-5,6-dihydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-6-10-5-3-4-9(2)11(10)12-7-8/h4,6-7H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMHJSHEYSRSCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=C1N=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575306 | |
Record name | 3,8-Dimethyl-5,6-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95380-72-6 | |
Record name | 3,8-Dimethyl-5,6-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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